molecular formula C15H12F2O3 B6375044 4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-fluorophenol, 95% CAS No. 1261918-65-3

4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-fluorophenol, 95%

Cat. No. B6375044
CAS RN: 1261918-65-3
M. Wt: 278.25 g/mol
InChI Key: PGJYCCDGHFBUCS-UHFFFAOYSA-N
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Description

4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-fluorophenol, 95% (abbreviated as 4-EFPF-2FP) is an organic compound that is used in the synthesis of various organic compounds. It is a colorless liquid that is soluble in water and has a boiling point of 145 °C. 4-EFPF-2FP is widely used as a reagent in organic synthesis due to its high purity and low cost.

Mechanism of Action

4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-fluorophenol, 95% undergoes a nucleophilic substitution reaction with an electrophile. The reaction is catalyzed by an acid, which activates the electrophile and increases the rate of reaction. The reaction proceeds by the formation of an intermediate, which is then attacked by the nucleophile. The reaction then proceeds with the formation of a product.
Biochemical and Physiological Effects
4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-fluorophenol, 95% has no known biochemical or physiological effects. It is not metabolized and is not known to be toxic.

Advantages and Limitations for Lab Experiments

The main advantage of using 4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-fluorophenol, 95% in organic synthesis is its high purity and low cost. It is also easy to handle and is stable under normal laboratory conditions. The main limitation is that it is not suitable for use in large scale synthesis due to its low reactivity.

Future Directions

Future research on 4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-fluorophenol, 95% could focus on developing new synthesis methods that are more efficient and cost-effective. Other areas of research could include the development of new catalysts for the reaction, the study of the mechanism of the reaction, and the development of new applications for 4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-fluorophenol, 95%. Additionally, further research could focus on the optimization of the reaction conditions for the synthesis of 4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-fluorophenol, 95%.

Synthesis Methods

4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-fluorophenol, 95% is synthesized by the reaction of 4-ethoxycarbonyl-3-fluorophenol with 2-fluorophenol in the presence of an acid catalyst. The reaction is carried out at a temperature of 140-150 °C for 4-6 hours. The reaction is carried out under an inert atmosphere to avoid oxidation of the reactants. The reaction yields a white solid which is then purified by recrystallization.

Scientific Research Applications

4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-fluorophenol, 95% is used in the synthesis of various organic compounds such as pharmaceuticals, agrochemicals, and dyes. It is also used in the synthesis of heterocyclic compounds such as pyridines and quinolines. 4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-fluorophenol, 95% is also used in the synthesis of polymers and in the synthesis of optically active compounds.

properties

IUPAC Name

ethyl 2-fluoro-4-(3-fluoro-4-hydroxyphenyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F2O3/c1-2-20-15(19)11-5-3-9(7-12(11)16)10-4-6-14(18)13(17)8-10/h3-8,18H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGJYCCDGHFBUCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)C2=CC(=C(C=C2)O)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70684538
Record name Ethyl 3,3'-difluoro-4'-hydroxy[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70684538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261918-65-3
Record name Ethyl 3,3'-difluoro-4'-hydroxy[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70684538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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